molecular formula C22H22N4O3 B2545629 N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-79-8

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2545629
CAS No.: 941934-79-8
M. Wt: 390.443
InChI Key: FVBYOACMPDUSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-Substituent: A 2-(1H-indol-3-yl)ethyl group, which introduces an aromatic indole moiety known for its role in receptor binding and hydrophobic interactions in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20-9-4-12-26(20)17-6-3-5-16(13-17)25-22(29)21(28)23-11-10-15-14-24-19-8-2-1-7-18(15)19/h1-3,5-8,13-14,24H,4,9-12H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYOACMPDUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxalamide group can be introduced through a reaction with oxalyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The oxalamide group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Differences and Substituent Effects

The table below compares the target compound with key oxalamide derivatives from the evidence:

Compound Name N1-Substituent N2-Substituent Key Features
Target Compound 2-(1H-Indol-3-yl)ethyl 3-(2-Oxopyrrolidin-1-yl)phenyl Indole (hydrophobic/aromatic), pyrrolidinone (H-bonding)
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups (electron-donating), pyridine (polar interactions)
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Similar to S336 but with altered methoxy positioning
GMC Series (GMC-1 to GMC-5) Halophenyl/methoxyphenyl 1,3-Dioxoisoindolin-2-yl Halogens (electron-withdrawing), isoindolinone (planar aromatic system)
Regorafenib Analogues (1c, 2c, 3c) 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-pyridinylphenyl or ferrocenyl groups Trifluoromethyl (lipophilicity), ferrocene (redox activity)
Key Observations:
  • Indole vs. Benzyl/Pyridyl Groups : The target compound’s indole moiety may enhance binding to hydrophobic pockets in biological targets compared to the methoxybenzyl or pyridyl groups in S336/S5456 .
  • Pyrrolidinone vs.
  • Electron-Donating vs. Withdrawing Groups: Unlike GMC derivatives with halogens (electron-withdrawing), the target compound’s indole and pyrrolidinone substituents balance hydrophobicity and polarity, which may optimize bioavailability .
Umami Agonist Activity
  • S336 and S5456 are potent umami agonists with EC50 values in the nanomolar range, attributed to their methoxybenzyl and pyridyl groups interacting with the hTAS1R1/hTAS1R3 receptor .
Cytochrome P450 (CYP) Inhibition
  • S5456 inhibits CYP3A4 by 51% at 10 µM, likely due to its pyridyl and methoxy substituents .
  • The indole group in the target compound may reduce CYP inhibition compared to S5456, as indoles are less commonly associated with CYP interactions than pyridines .
Therapeutic Potential
  • Regorafenib analogues (e.g., 1c) with trifluoromethyl and fluoro groups exhibit kinase inhibition and anticancer activity . The target compound’s pyrrolidinone group could similarly engage kinase ATP-binding pockets, though this remains speculative without direct data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.